molecular formula C13H16FNO3S B3004705 4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride CAS No. 2192693-46-0

4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride

Cat. No.: B3004705
CAS No.: 2192693-46-0
M. Wt: 285.33
InChI Key: VQXDCCXWZUIHPM-UHFFFAOYSA-N
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Description

4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. This compound is used in various scientific research applications due to its ability to inhibit a wide range of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Chemical Reactions Analysis

4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the desired transformations . The major products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. This binding involves the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site . This mechanism effectively blocks the enzyme’s catalytic function, preventing it from processing its substrates.

Comparison with Similar Compounds

4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride is similar to other serine protease inhibitors such as phenylmethylsulfonyl fluoride and diisopropyl fluorophosphate. it is unique in its structural features, which confer specific binding properties and stability under various conditions . Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical stability, solubility, and specificity for different proteases.

Properties

IUPAC Name

4-[2-(cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c14-19(17,18)12-7-5-10(6-8-12)9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXDCCXWZUIHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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